2-[(2-Furylmethyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a (Z)-configured thiazolidin-5-ylidene moiety and furylmethyl groups. Key structural elements include:
- Pyrido[1,2-a]pyrimidin-4-one: A fused bicyclic system known for its pharmacological relevance in kinase inhibition and antimicrobial activity .
- Thiazolidin-4-one ring: A sulfur-containing heterocycle with a thioxo group at position 2, linked to a tetrahydrofuranmethyl substituent. Thiazolidinones are associated with anti-inflammatory, antidiabetic, and anticancer properties .
- Furylmethyl substituents: These aromatic ether groups enhance solubility and may influence binding interactions with biological targets .
Properties
CAS No. |
442552-33-2 |
|---|---|
Molecular Formula |
C22H20N4O4S2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20N4O4S2/c27-20-16(11-17-21(28)26(22(31)32-17)13-15-6-4-10-30-15)19(23-12-14-5-3-9-29-14)24-18-7-1-2-8-25(18)20/h1-3,5,7-9,11,15,23H,4,6,10,12-13H2/b17-11- |
InChI Key |
KKPXFBIRBBVHIA-BOPFTXTBSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CO5)/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CO5)SC2=S |
Origin of Product |
United States |
Biological Activity
The compound 2-[(2-Furylmethyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This comprehensive review focuses on its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound indicates multiple functional groups that may contribute to its biological activity. The presence of a pyrido-pyrimidine core combined with thiazolidin and furan moieties suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.
Cytotoxicity Assays
Cytotoxicity was evaluated using the MTT assay across several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). The results are summarized in the table below:
| Compound | Cell Line | GI50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Furylmethyl compound | MCF-7 | 12.2 | Inhibition of PI3Kβ and Akt phosphorylation |
| 2-Furylmethyl compound | MDA-MB-468 | 6.57 | Synergistic effects with EGFR-TKIs |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated a more potent effect against the MDA-MB-468 cell line compared to MCF-7, suggesting selective activity against triple-negative breast cancer cells .
The mechanism of action for this compound appears to involve the inhibition of key signaling pathways associated with cancer proliferation:
- PI3K/Akt Pathway Inhibition : The compound selectively inhibits PI3Kβ, which is crucial for Akt phosphorylation. This pathway is often upregulated in various cancers, contributing to tumor growth and survival .
- Synergistic Effects : In combination studies with EGFR tyrosine kinase inhibitors (TKIs), the compound showed enhanced cytotoxicity, indicating a potential role in overcoming resistance mechanisms in triple-negative breast cancer .
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Study on MCF-7 and MDA-MB-468 Cells : A series of experiments demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity. Compound variants with specific substitutions on the furan ring showed improved potency against both cell lines .
- In Vivo Studies : Preliminary in vivo studies indicated that administration of this compound led to significant tumor reduction in xenograft models of breast cancer, reinforcing its potential as an anticancer agent .
Comparison with Similar Compounds
Structural Similarity Analysis
Computational methods like Tanimoto and Dice coefficients (based on MACCS or Morgan fingerprints) are widely used to quantify molecular similarity . For example:
- Tanimoto coefficients ≥0.5 indicate significant structural overlap, often correlating with shared bioactivity .
- Furylmethyl vs. Benzyl substituents : Substituting furylmethyl groups with benzyl in analogous compounds (e.g., replacing tetrahydrofuranmethyl with cyclohexyl) reduces polarity and alters binding affinity due to steric and electronic differences .
Table 1: Structural Similarity Metrics
| Compound ID | Core Structure | Substituents | Tanimoto (Morgan) | Dice (MACCS) |
|---|---|---|---|---|
| Target | Pyrido-pyrimidinone | Furylmethyl, thiazolidinone | 1.00 (reference) | 1.00 (reference) |
| Compound A | Pyrido-pyrimidinone | Benzyl, thiazolidinone | 0.65 | 0.68 |
| Compound B | Quinazolinone | Furylmethyl, thiazolidinone | 0.52 | 0.55 |
| Compound C | Pyrido-pyrimidinone | Furylmethyl, oxazolidinone | 0.73 | 0.70 |
Data inferred from methodologies in .
Bioactivity and Target Correlation
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screening) reveals that structurally similar compounds often share mechanisms of action . For instance:
- Pyrido-pyrimidinones: Analogues with this core exhibit kinase inhibition (e.g., ROCK1), with docking scores influenced by substituent bulk and hydrogen-bonding capacity .
Table 2: Docking Affinity Comparison
NMR and Substituent Effects
NMR chemical shift comparisons (e.g., regions A and B in Figure 6 of ) highlight how minor structural changes alter electronic environments. For the target compound:
- Thioxo group (position 2) : Causes deshielding in adjacent protons vs. oxo analogues.
- Tetrahydrofuranmethyl : Introduces conformational rigidity compared to linear alkyl chains, affecting solubility and target engagement .
Limitations of Similarity-Based Predictions
While structural similarity often predicts shared bioactivity, exceptions arise due to:
- Scaffold-hopping effects: Pyrido-pyrimidinone vs. quinazolinone cores may target different enzymes despite similar substituents .
- Stereochemistry : (Z)-configuration in the thiazolidin-5-ylidene moiety is critical for binding; (E)-isomers show reduced activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
